4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline
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Overview
Description
4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C12H11F3N2S It is known for its unique structure, which includes a quinoline core substituted with an aminoethylthio group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline typically involves the reaction of 8-(trifluoromethyl)quinoline with 2-aminoethanethiol. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The aminoethylthio group can form hydrogen bonds or coordinate with metal ions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Aminoethyl)thio]-2-(trifluoromethyl)quinoline
- 8-(Trifluoromethyl)quinoline
- 2-{[8-(Trifluoromethyl)quinolin-4-yl]thio}ethylamine
Uniqueness
4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline is unique due to the specific positioning of the aminoethylthio and trifluoromethyl groups on the quinoline core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11F3N2S |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-[8-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine |
InChI |
InChI=1S/C12H11F3N2S/c13-12(14,15)9-3-1-2-8-10(18-7-5-16)4-6-17-11(8)9/h1-4,6H,5,7,16H2 |
InChI Key |
QHLMVSIMKGPPLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)SCCN |
Origin of Product |
United States |
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